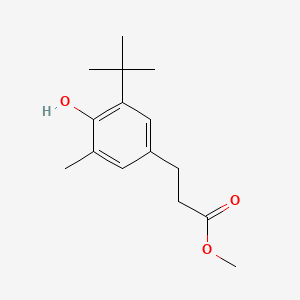

methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10-8-11(6-7-13(16)18-5)9-12(14(10)17)15(2,3)4/h8-9,17H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCQJBVYSORVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073371 | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-39-6 | |

| Record name | Methyl 3-(1,1-dimethylethyl)-4-hydroxy-5-methylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL7N9V8CHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 2: Workup and Purification

- Cool the reaction mixture to about 90 °C under nitrogen.

- Add 97% acetic acid to adjust pH to 5–6 and stir for 30 minutes to neutralize the base.

- Remove nitrogen flow and add approximately 85% alcohol solvent.

- Reflux the mixture for 30 minutes, then cool for 30 minutes.

- Further cool naturally and then force cool to 0 °C or below, stirring gently to promote crystallization.

- Filter the crystalline product, wash with 85% alcohol, and dry.

Reaction Conditions and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| Phenol equivalents | 1.0–2.0 | 2,6-di-tert-butylphenol preferred |

| Sodium methanolate | 0.1–0.2 equivalents | Catalytic amount |

| Temperature (initial) | 80–90 °C | For drying and moisture removal |

| Temperature (reaction) | 60–75 °C (during acrylate addition) | Controlled to avoid side reactions |

| Temperature (final) | 120 °C | To complete rearrangement |

| Reaction time | 1.5 h (acrylate addition) + 2–3 h (incubation) + 1–1.5 h (final heating) | Total ~5–6 h |

| pH adjustment | 5–6 | Using 97% acetic acid |

| Crystallization temp | 0 °C or below | For product isolation |

Example Experimental Data

| Embodiment | Phenol (g) | Sodium Methanolate (g) | Methyl Acrylate (g) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 1 | 206.32 | 5.4 | 43.05 | 79.9 | 98.55 | 62–64 |

| 2 | 185.69 | 4.86 | 38.75 | Not specified | Not specified | Not specified |

These examples demonstrate the reproducibility and efficiency of the method, yielding high-purity methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which is closely related structurally to the target compound methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate.

Mechanistic Insights

- The reaction proceeds via a Michael addition , where the phenolic oxygen or the aromatic ring attacks the β-position of methyl acrylate.

- This is followed by a H-1,5 hydrogen migration , a rearrangement step that stabilizes the product into the propanoate structure.

- The use of sodium methanolate as a base catalyst facilitates both nucleophilic attack and proton transfers.

- The reaction temperature and controlled addition of methyl acrylate are critical to minimize side reactions and maximize yield.

Comparative Notes and Alternative Approaches

- While the described method is well-documented and efficient, alternative bases or catalysts (e.g., other alkoxides or organic bases) might be explored for optimization.

- Solvent choice is primarily methanol due to its compatibility with sodium methanolate and ease of removal.

- Purification by crystallization from alcohol solvent ensures high purity without complex chromatographic steps.

- The method is scalable, suitable for industrial synthesis of antioxidants and related compounds.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Antioxidant Applications

Hindered phenolic antioxidants, including methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate, are primarily utilized to prevent oxidation in various materials. Their effectiveness stems from their ability to scavenge free radicals and inhibit oxidative degradation.

Polymer Manufacturing

In polymer manufacturing, these antioxidants are crucial for enhancing the thermal stability and longevity of plastics. They are often incorporated into formulations to protect against thermal and oxidative degradation during processing and end-use.

| Application Area | Benefits |

|---|---|

| Plastics | Increases thermal stability, prolongs lifespan |

| Adhesives | Enhances durability and resistance to oxidative stress |

| Coatings | Improves weather resistance and color retention |

A case study highlighted in a review on additive usage in polymer manufacturing indicates that phenolic antioxidants can significantly improve the mechanical properties and thermal stability of polymers by reducing the rate of oxidation during processing .

Food Packaging

The compound is also employed in food packaging materials to extend shelf life by preventing oxidation of fats and oils, which can lead to rancidity. Its incorporation helps maintain the quality and safety of food products by protecting them from oxidative spoilage .

Environmental Considerations

The synthesis and application of this compound have environmental implications. Research has shown that effective recycling methods for by-products can mitigate waste and reduce environmental contamination . Innovative processing techniques have been developed to reclaim resources from production waste, thereby enhancing sustainability in its application.

Health Implications

While the antioxidant properties are beneficial, there are health considerations associated with exposure to tert-butyl phenolic antioxidants. Studies indicate potential toxicity concerns, including allergic reactions and endocrine disruption . Therefore, ongoing research is necessary to evaluate safety profiles comprehensively.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Observations:

The methyl ester (target compound) is more volatile, favoring applications requiring faster migration in matrices like thin-film polymers.

Bridged Derivatives (Irganox 245): Irganox 245 (CAS 20170-32-5) incorporates two propanoate groups connected via a triethylene glycol chain. This structure enhances thermal stability and reduces volatility, making it ideal for high-temperature processing of polyolefins . The target compound, lacking this bridge, is more suitable for low-viscosity applications like lubricants.

Benzotriazole Hybrids :

Antioxidant Efficacy and Stability

- Radical Scavenging Capacity: The target compound’s hydroxyl group donates hydrogen to peroxyl radicals, with steric hindrance from the tert-butyl group prolonging activity. Irganox 245 exhibits superior longevity due to reduced mobility from its larger structure .

- Thermal Stability: Irganox 245 degrades at >250°C, outperforming the target compound (degradation ~200°C), as shown in thermogravimetric analyses .

Toxicological and Regulatory Considerations

- Endocrine Disruption Potential: Next-generation risk assessment (NGRA) studies classify the target compound and its analogues (similarity score: 0.96) as low-risk for endocrine disruption, unlike BHT derivatives .

- Regulatory Status: Irganox 245 is approved under EU REACH for food-contact materials, while the ethyl ester (CAS 40200-35-9) remains restricted to research due to insufficient toxicological data .

Biological Activity

Methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate, also known as methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its antioxidant properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C15H22O3

- Molecular Weight : 250.34 g/mol

- CAS Number : 6386-39-6

- Density : 1.042 g/cm³

- Boiling Point : 330°C at 760 mmHg

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of the phenolic hydroxyl group is crucial for its ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. Antioxidants play a vital role in protecting cellular components from oxidative damage, thereby reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

The compound's biological effects are primarily attributed to its antioxidant properties. It acts by:

- Scavenging Free Radicals : The phenolic structure allows for effective electron donation to free radicals, neutralizing them.

- Modulating Oxidative Stress Pathways : It may interact with various enzymes involved in oxidative stress responses, enhancing the body's natural defense mechanisms against oxidative damage .

Case Studies and Research Findings

-

Protective Effects Against Oxidative Stress

- A study demonstrated that the compound significantly mitigated oxidative stress in cellular models, leading to enhanced cell viability and reduced apoptosis in response to oxidative insults .

- Therapeutic Applications

- Comparative Studies

Data Table: Comparison of Biological Activities

| Compound Name | Antioxidant Activity | Therapeutic Potential | Mechanism of Action |

|---|---|---|---|

| This compound | High | Neuroprotective, Anti-inflammatory | Free radical scavenging |

| Tert-butyl hydroquinone (TBHQ) | Moderate | Liver protection | Nrf2 pathway activation |

| 2,4-di-tert-butylphenol | High | Antiviral, Anticancer | Antioxidant properties |

Q & A

Q. What are the optimal synthetic routes for methyl 3-(3-(tert-butyl)-4-hydroxy-5-methylphenyl)propanoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or esterification of phenolic precursors. For example, tert-butyl groups can be introduced via acid-catalyzed alkylation of 4-hydroxy-5-methylphenylpropanoic acid derivatives. Purification often requires recrystallization using solvents like ethanol or hexane, followed by column chromatography to remove byproducts. Purity validation should combine HPLC (for separation efficiency) and LC/MS-UV (to confirm molecular weight and detect impurities ≥95% purity) . Data Contradictions: Discrepancies in yield may arise from competing side reactions (e.g., over-alkylation), necessitating kinetic studies to optimize reaction time and temperature.

Q. How is the structural conformation of this compound confirmed, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer: X-ray crystallography is the gold standard for resolving steric effects from the tert-butyl and methyl groups (e.g., torsion angles between the phenolic ring and ester moiety). Spectroscopic methods include:

- NMR : H and C NMR to verify substituent positions (e.g., tert-butyl at C3, hydroxyl at C4).

- FT-IR : Confirms ester carbonyl (C=O) stretching at ~1730 cm and phenolic O-H stretching at ~3400 cm.

Data Contradictions: Discrepancies between computational (DFT) and experimental bond lengths may require recalibration of computational models .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound, and how can conflicting radical scavenging data be reconciled?

Methodological Answer: The phenolic hydroxyl group is critical for hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Assess activity using:

- DPPH/ABTS assays : Quantify radical scavenging efficiency (IC).

- Electrochemical methods : Cyclic voltammetry to measure oxidation potentials.

Data Contradictions: Variability in IC values across studies may stem from solvent polarity (e.g., ethanol vs. DMSO) or assay pH. Control experiments with standardized protocols (e.g., IUPAC guidelines) are essential .

Q. How can environmental persistence and degradation pathways of this compound be studied under ecologically relevant conditions?

Methodological Answer: Adopt a tiered approach:

Lab-scale hydrolysis/photolysis : Simulate aqueous (pH 7–9) and UV exposure to identify primary degradation products (e.g., cleavage of ester groups).

Biotic studies : Use soil microcosms to track microbial transformation via LC-HRMS.

Field validation : Compare lab results with real-world data from agricultural or industrial runoff sites.

Data Contradictions: Lab models may underestimate persistence due to unaccounted variables (e.g., temperature fluctuations, microbial diversity) .

Q. What experimental designs address contradictions in reported bioactivity data (e.g., cytotoxicity vs. cytoprotection)?

Methodological Answer:

- Dose-response profiling : Use a wide concentration range (nM to mM) to identify hormetic effects.

- Cell-line specificity : Test across multiple lines (e.g., HEK293, HepG2) to rule out lineage-dependent responses.

- Multi-omics integration : Combine transcriptomics and metabolomics to distinguish direct targets from secondary effects.

Data Contradictions: Discrepancies often arise from assay interference (e.g., autofluorescence in plate readers) or incomplete normalization to controls .

Q. What advanced analytical methods are recommended for quantifying trace impurities in synthesized batches?

Methodological Answer:

- UPLC-QTOF-MS : Achieves ppm-level sensitivity for detecting alkylated byproducts.

- GC-FID : Monitors residual solvents (e.g., dichloromethane).

- Isotope dilution assays : Use C-labeled internal standards for precise quantification.

Data Contradictions: Batch-to-batch variability in impurity profiles may require adaptive purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.